Product packaging for (+)-Intermedine(Cat. No.:CAS No. 146-68-9)

(+)-Intermedine

Cat. No.: B085719
CAS No.: 146-68-9
M. Wt: 505.7 g/mol
InChI Key: JORABGDXCIBAFL-UHFFFAOYSA-M
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Description

Overview of Tetrazolium Salts as Redox Indicators

Tetrazolium salts are a class of heterocyclic organic compounds that serve as crucial redox indicators in a wide array of biochemical and cellular assays. wikipedia.org Their utility stems from their ability to be reduced by metabolically active cells, resulting in the formation of intensely colored, water-insoluble formazan (B1609692) products. wikipedia.orgwikipedia.org This color change provides a visual and quantifiable measure of cellular metabolic activity. chemodex.compubcompare.ai The reduction of tetrazolium salts is primarily mediated by dehydrogenase enzymes and other reducing agents within the cell, such as NADH. caymanchem.comnih.gov Consequently, the amount of formazan produced is directly proportional to the rate of cellular respiration and metabolic function. researchgate.net This fundamental principle underpins their widespread application in assessing cell viability, proliferation, and cytotoxicity. caymanchem.comconicet.gov.ar

Historical Context of Iodonitrotetrazolium chloride (INT) in Biological Assays

Iodonitrotetrazolium chloride, chemically known as 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride, emerged as a valuable tool in biological assays following the broader establishment of tetrazolium salts for histochemical applications. caymanchem.comnih.gov While early research in the mid-20th century focused on other tetrazolium salts, INT gained recognition for its specific properties that offered advantages in certain experimental contexts. Its application in measuring dehydrogenase activity was a significant area of early investigation. gbiosciences.com Researchers discovered its utility in rapidly detecting metabolically active microorganisms, which was a notable advancement over traditional microbial viability assessment methods. pubcompare.ai This led to its adoption in various microbiological and cell-based assays.

Significance of INT in Modern Academic Investigations

In contemporary scientific research, Iodonitrotetrazolium chloride continues to be a widely employed reagent in microbiology, cell biology, and biochemistry. pubcompare.ai Its significance lies in its role as a reliable indicator for quantifying metabolically active cells across diverse experimental paradigms. pubcompare.ai Modern applications of INT include the assessment of bacterial viability, analysis of mitochondrial function, and studies of cellular metabolism. pubcompare.ai It is particularly valued in antimicrobial research for determining the minimum inhibitory concentrations of novel compounds. pubcompare.ai The ability of INT to serve as an artificial electron acceptor makes it a cornerstone of colorimetric assays for measuring the activity of various dehydrogenases. chemicalbook.commedchemexpress.com Furthermore, its application has expanded to environmental science for monitoring microbial activity in various ecosystems. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H13IN5O2.Cl<br>C19H13ClIN5O2 B085719 (+)-Intermedine CAS No. 146-68-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;chloride
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InChI

InChI=1S/C19H13IN5O2.ClH/c20-15-6-8-16(9-7-15)23-21-19(14-4-2-1-3-5-14)22-24(23)17-10-12-18(13-11-17)25(26)27;/h1-13H;1H/q+1;/p-1
Source PubChem
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InChI Key

JORABGDXCIBAFL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)I.[Cl-]
Source PubChem
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Molecular Formula

C19H13ClIN5O2
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DSSTOX Substance ID

DTXSID30932744
Record name Iodonitrotetrazolium violet
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Molecular Weight

505.7 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name Iodonitrotetrazolium
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CAS No.

146-68-9, 298-94-2
Record name Iodonitrotetrazolium violet
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Record name 2H-Tetrazolium, 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-, chloride (1:1)
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Record name IODONITROTETRAZOLIUM CHLORIDE
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The Chemistry of Iodonitrotetrazolium Chloride and Its Formazan

Chemical Structure and Properties of INT

Iodonitrotetrazolium chloride is a monotetrazolium salt with the chemical formula C₁₉H₁₃ClIN₅O₂ and a molecular weight of 505.7 g/mol . caymanchem.comgbiosciences.com It typically appears as a white to yellow or orange crystalline powder. chemodex.com INT is soluble in water and other polar solvents such as methanol (B129727) and ethanol (B145695). chemodex.com The unreduced form of INT has a maximum absorption wavelength (λmax) of approximately 248 nm. chemodex.com

Chemical and Physical Properties of Iodonitrotetrazolium chloride (INT)
PropertyDescriptionReference
Chemical Name2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium, monochloride caymanchem.com
SynonymsINT, Iodonitrotetrazolum Violet, NSC 27620 caymanchem.com
Molecular FormulaC₁₉H₁₃ClIN₅O₂ caymanchem.comgbiosciences.com
Molecular Weight505.7 g/mol caymanchem.comgbiosciences.com
AppearanceWhite, dark yellow to dark orange powder chemodex.com
SolubilitySoluble in water (10 mg/ml), methanol (10 mg/ml), and ethanol (30 mg/ml) chemodex.com
Melting Point238-250 °C (decomposes) chemodex.com
λmax (unreduced)~248 nm chemodex.com

The Reduction of INT to Formazan (B1609692)

The core chemical reaction involving INT in biological assays is its reduction to a formazan derivative. chemicalbook.com This reduction is an irreversible reaction where the tetrazolium ring is cleaved, resulting in the formation of a highly colored, water-insoluble compound known as INT-formazan. wikipedia.org This conversion is driven by the acceptance of electrons, typically from cellular metabolic processes. researchgate.net The reduction process reflects the cell's ability to transfer electrons, providing insights into its metabolic state. chemodex.com

Specific Dehydrogenase Activities

Role of Cellular Electron Transport Systems in Formazan Formation

Physicochemical Properties of INT-Formazan

The formazan product of INT, 1-(4-Iodophenyl)-5-(4-nitrophenyl)-3-phenylformazan, is a dark-colored crystalline substance. tcichemicals.com Unlike its parent tetrazolium salt, INT-formazan is insoluble in water. chemicalbook.com This property is fundamental to its use in assays, as the colored precipitate can be visually observed and subsequently solubilized in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), for spectrophotometric quantification. nih.gov The solubilized formazan exhibits a characteristic maximum absorption wavelength in the range of 490-520 nm, which allows for its accurate measurement. chemodex.com

Physicochemical Properties of INT-Formazan
PropertyDescriptionReference
Chemical Name1-(4-Iodophenyl)-5-(4-nitrophenyl)-3-phenylformazan tcichemicals.com
AppearanceAmber to dark green to black powder/crystal tcichemicals.comtcichemicals.com
SolubilityInsoluble in water chemicalbook.com
λmax (in organic solvent)~490-520 nm chemodex.com
Melting Point187 °C (decomposes) tcichemicals.comtcichemicals.com

Methodological Applications and Assay Principles Utilizing Iodonitrotetrazolium Chloride

Colorimetric and Spectrophotometric Quantification of INT Formazan (B1609692)

Iodonitrotetrazolium chloride (INT) serves as a critical indicator dye in various biochemical assays. Its utility stems from its ability to be reduced by metabolically active biological systems, resulting in a distinct color change. This transformation allows for the quantitative analysis of various biological activities.

The quantification of the product formed from Iodonitrotetrazolium chloride, a red-colored formazan, is based on the principles of colorimetric analysis. nih.gov When INT, a soluble tetrazolium salt, accepts electrons, it is reduced to INT-formazan, which is a water-insoluble red precipitate. nih.govchemodex.com This reduction is often catalyzed by dehydrogenase enzymes. nih.govmedchemexpress.com

The core of the quantification method is spectrophotometry, which operates on the Beer-Lambert Law. This law states that the absorbance of light by a solution is directly proportional to the concentration of the colored compound and the path length of the light passing through it. To measure the formazan, the insoluble crystals must first be dissolved in a suitable organic solvent, such as anhydrous ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), to create a homogenous red solution. researchgate.netresearchgate.net A spectrophotometer is then used to measure the absorbance of this solution. The intensity of the color, and thus the absorbance value, is directly proportional to the amount of formazan produced. researchgate.net This, in turn, reflects the level of enzymatic activity or cellular viability that caused the reduction of INT. chemodex.com

For accurate and sensitive quantification, the absorbance of the formazan solution is measured at its maximum absorption wavelength (λmax). rsc.org Measuring at the λmax ensures the highest signal-to-noise ratio. The λmax of INT-formazan is not a single value but rather a range, as it can be influenced by the solvent used for dissolution. chemodex.com Generally, the reduced formazan exhibits a λmax between 490 nm and 520 nm. chemodex.com For instance, when red formazan is quantified in assays, absorbance is often measured around 490 nm. abcam.comthermofisher.com Some studies specify a λmax of approximately 478 nm when using anhydrous ethanol as the extraction solvent. researchgate.net The unreduced, colorless form of INT has a maximum absorption wavelength of around 248 nm. chemodex.com

Table 1: Reported Absorbance Maxima (λmax) for INT-Formazan in Different Contexts

Solvent/SystemReported λmaxCitation
General Range490-520 nm chemodex.com
General Colorimetric Assays~490 nm abcam.comthermofisher.com
Anhydrous Ethanol478 nm researchgate.net
Coupled with NADH/diaphorase500 nm nih.gov
Water-soluble product~505 nm ebi.ac.uk

Cell-Based Assays employing INT

Iodonitrotetrazolium chloride is a valuable tool in cell biology, particularly for assays that measure the health and metabolic state of cells. chemodex.com These assays are fundamental in toxicology, drug discovery, and basic research to understand how cells respond to various stimuli.

Cell viability is a measure of the proportion of live, healthy cells in a population. mdpi.com Assays using INT provide an indirect measure of viability by assessing the metabolic health of the cells. chemodex.com

INT assays are readily adapted for quantitative analysis in standard cell culture formats, such as 96-well microtiter plates, making them suitable for high-throughput screening. nih.govnih.gov In a typical protocol, cells are cultured in the wells of a microplate and exposed to the compounds or conditions being tested. Following an incubation period, INT solution is added to each well. sci-hub.se The plates are then incubated further to allow viable cells to metabolize the INT and produce formazan crystals. researchgate.net

To quantify the result, a solubilizing agent like DMSO is added to dissolve the water-insoluble formazan, creating a colored solution. The absorbance of each well is then measured using a microplate spectrophotometer at the appropriate wavelength (e.g., 490 nm). abcam.comthermofisher.com The absorbance value from treated cells is compared to the absorbance from untreated control cells (representing 100% viability) and a blank control (containing no cells) to calculate the percentage of cell viability. sci-hub.se This provides a robust and quantitative measure of cytotoxicity or cell proliferation. researchgate.net

Table 2: Illustrative Data from a Hypothetical Cell Viability Assay using INT

Concentration of Test Compound (µM)Mean Absorbance at 490 nmCalculated Cell Viability (%)
0 (Control)1.250100%
11.12590%
100.87570%
500.50040%
1000.12510%

Cell Proliferation Studies

INT assays are widely employed to assess cell proliferation. In this context, the assay measures the increase in the number of metabolically active cells over time. The core principle is that only viable, proliferating cells possess the necessary mitochondrial dehydrogenase activity to reduce INT to its colored formazan. Therefore, a greater absorbance reading corresponds to a higher number of living cells, indicating active proliferation.

The methodology is particularly advantageous for high-throughput screening applications in microplates. It allows for the rapid and quantitative assessment of how various stimuli, such as growth factors or cytokines, affect cell population growth. The assay involves adding the INT solution to cell cultures, incubating for a period to allow for formazan development, and then measuring the absorbance. This straightforward procedure makes it a popular choice for tracking the expansion of cell cultures in various research settings.

Cytotoxicity Evaluation Frameworks

In contrast to proliferation studies, cytotoxicity assays use INT to measure the decrease in viable cells in response to toxic substances or experimental conditions. These frameworks are fundamental in toxicology and drug discovery for screening compounds that may induce cell death. If a compound is cytotoxic, it will compromise cellular integrity and metabolic function, leading to a reduced capacity to convert INT to formazan.

The resulting decrease in color intensity, when compared to untreated control cells, provides a quantitative measure of the substance's toxicity. This method can determine the concentration at which a substance exhibits toxic effects, often expressed as an IC50 value (the concentration that inhibits 50% of cell viability). Cytotoxicity can be assessed through various protocols, including direct contact tests or by evaluating extracts from medical devices to ensure their biocompatibility. The reduction in formazan production serves as a reliable marker for the loss of cell viability and metabolic activity.

Table 1: Comparison of Tetrazolium Salt-Based Assays

Feature INT Assay MTT Assay XTT Assay
Full Name Iodonitrotetrazolium chloride 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide
Formazan Product Red, water-insoluble Purple, water-insoluble Orange, water-soluble
Solubilization Step Required Required Not required
Principle Reduced by cellular dehydrogenases to formazan. Reduced by mitochondrial dehydrogenases to formazan. Reduced by mitochondrial dehydrogenases to formazan.
Primary Use Cell viability, cytotoxicity, enzyme activity. Cell viability and proliferation. Cell viability and proliferation, especially in high-throughput screens.
Advantage Good sensitivity for dehydrogenase activity. Well-established and widely referenced. Soluble product simplifies the protocol and avoids solvent toxicity.

Enzyme Activity Assays with INT as Electron Acceptor

Iodonitrotetrazolium chloride (INT) serves as an effective artificial electron acceptor for quantifying the activity of various enzymes, particularly dehydrogenases. In these assays, the enzyme catalyzes the transfer of electrons from its specific substrate to INT. This reduction converts the soluble, lightly colored INT into a red, insoluble formazan product. The rate of formazan production, which can be measured colorimetrically, is directly proportional to the enzyme's activity. This principle allows for the sensitive determination of enzyme kinetics and activity levels in a range of biological samples.

Quantification of Dehydrogenase Activity

Dehydrogenases are a broad class of enzymes that oxidize a substrate by transferring hydrogen to an electron acceptor. INT is particularly useful for measuring the activity of dehydrogenases involved in cellular respiration. By intercepting electrons from the electron transport chain, INT reduction provides a measurable proxy for the rate of specific enzymatic reactions.

Succinate (B1194679) dehydrogenase (SDH), or Complex II of the mitochondrial respiratory chain, catalyzes the oxidation of succinate to fumarate. A continuous spectrophotometric assay using INT allows for the real-time measurement of SDH activity. In this method, SDH transfers electrons from succinate directly to INT, causing the formation of formazan. The rate of increase in absorbance at approximately 500 nm is monitored over time.

This assay is valued for being rapid, simple, and sensitive, making it suitable for determining SDH activity in tissue homogenates or as a marker for mitochondrial fractions during cell fractionation. The direct relationship between the rate of formazan generation and SDH activity allows for precise quantification. However, it is noted that other artificial electron acceptors like 2,6-dichlorophenolindophenol (DCPIP) can also be used, though they may react with different components of the electron transport chain.

Table 2: Typical Components of an SDH Activity Assay Mixture using INT

Component Function Typical Concentration
Succinate Substrate for SDH 10-20 mM
INT Artificial Electron Acceptor 0.6-2.0 mM
Buffer (e.g., HEPES, Tris-HCl) Maintains optimal pH (e.g., 7.2-7.5) 10-50 mM
Detergent (e.g., Cremophor EL) Solubilizes formazan product ~1.2%

| Enzyme Source | Tissue homogenate, isolated mitochondria | Variable |

Source: Data compiled from multiple research articles.

Measuring the activity of lactate (B86563) dehydrogenase (LDH) with INT requires a coupled enzymatic reaction. LDH is a cytosolic enzyme that catalyzes the conversion of lactate to pyruvate, which involves the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. Since INT does not efficiently accept electrons directly from LDH, an intermediate enzyme, diaphorase, is used.

The assay proceeds in two steps:

LDH oxidizes lactate to pyruvate, producing NADH.

Diaphorase then uses the newly formed NADH to reduce INT to its red formazan.

The rate of formazan production, measured spectrophotometrically at around 490 nm, is proportional to the LDH activity in the sample. This coupled assay is widely used in cytotoxicity studies, where LDH released from damaged cells into the culture medium is quantified as an indicator of cell death.

Evaluation of Microbial Enzyme Activity

This method is valuable because it provides a rapid and inexpensive way to estimate microbial metabolic rates. The assay can be adapted for different sample types, including those with high levels of contaminants, by modifying the extraction solvent for the formazan product. While generally robust, it has been noted that in complex samples like activated sludge, both aerobic and anaerobic bacteria can reduce INT, which must be considered when interpreting the results as a specific measure of aerobic respiration. Nevertheless, the INT reduction assay remains a fundamental tool for tracking microbial activity in bioremediation, ecological studies, and assessments of environmental health.

Microbiological Research Techniques

The application of Iodonitrotetrazolium chloride (INT) has proven to be a valuable tool in microbiological research, offering insights into the metabolic state and viability of microbial populations across diverse environments.

Assessment of Microbial Metabolic Activity

Iodonitrotetrazolium chloride (INT) serves as a crucial reagent for evaluating the metabolic activity of microorganisms. medchemexpress.commedchemexpress.com The fundamental principle of this application lies in the reduction of the soluble, nearly colorless INT to an insoluble, colored formazan by metabolically active cells. nih.govnih.gov This reduction is primarily carried out by dehydrogenase enzymes within the microbial electron transport system (ETS), which are active during cellular respiration. nih.gov

The intensity of the color produced is directly proportional to the level of metabolic activity within the microbial population. nih.gov This relationship allows researchers to quantify the metabolic status of bacteria and other microorganisms in a given sample. The resulting formazan can be visually observed or extracted using solvents like dimethyl sulfoxide (DMSO) and quantified spectrophotometrically for a more precise measurement. nih.gov

In Vivo and In Vitro Electron Transport System (ETS) Activity Measurement

Iodonitrotetrazolium chloride (INT) is instrumental in measuring the activity of the electron transport system (ETS), a key indicator of respiratory metabolism, in both in vivo and in vitro settings. researchgate.netlawrence.edu

In vivo ETS activity measurement involves the direct addition of INT to intact, living microbial communities. researchgate.net In this scenario, INT acts as an artificial electron acceptor, intercepting electrons from the respiratory chain of active cells. nerc.ac.uk The rate of formazan production provides an estimate of the actual, or in situ, respiration rate of the microbial population under investigation. researchgate.net This method has been successfully applied to natural marine microplankton communities, offering a rapid and sensitive technique to assess microbial respiration. researchgate.net

In vitro ETS activity , on the other hand, quantifies the maximum potential respiratory activity of a sample. researchgate.netlawrence.edu This is achieved by disrupting the cells and providing an excess of electron donors (like NADH, NADPH, and succinate) and INT. This assay measures the total activity of the ETS enzymes present, providing a measure of the potential metabolic capacity of the microbial biomass. scispace.com The reduction of INT to formazan in this context is directly correlated with oxygen consumption, allowing for rapid quantitative measurements of microbial ETS activity in various matrices, including soil. scispace.comnih.gov

Microbial Respiration Rate Proxies

Iodonitrotetrazolium chloride (INT) reduction is increasingly utilized as a proxy for microbial respiration rates, offering a more sensitive and less time-consuming alternative to traditional methods like measuring oxygen consumption. nerc.ac.ukresearchgate.netfrontiersin.org The principle behind this application is that the rate of INT reduction to formazan by living cells reflects the rate of electron flow through the respiratory chain. nerc.ac.uk

Several studies have demonstrated a significant correlation between INT reduction rates and dissolved oxygen consumption in various aquatic environments. nerc.ac.ukresearchgate.net This has led to the development of empirical models that can estimate plankton respiration rates from INT reduction measurements. nerc.ac.ukresearchgate.netfrontiersin.org However, it is important to note that INT can be toxic to prokaryotic cells, which can affect the interpretation of results if not properly controlled for. nih.govdntb.gov.ua Despite this, the amount of reduced INT has been shown to have an excellent relationship with the respiration rates prior to INT addition in aquatic bacteria. dntb.gov.ua

Study Focus Key Finding Reference
Plankton RespirationA significant relationship exists between log-transformed dissolved oxygen consumption rates and log-transformed INT reduction rates. nerc.ac.ukresearchgate.netfrontiersin.org
Aquatic BacteriaDespite INT's toxicity, the amount of reduced formazan correlates well with the respiration rate before the addition of INT. dntb.gov.ua
Eukaryotic PlanktonThe INT reduction method is a valid proxy for respiration in eukaryotic plankton. nih.govsemanticscholar.org

Quantification of Viable Bacteria in Diverse Matrices (e.g., Textiles)

A significant application of Iodonitrotetrazolium chloride (INT) is the quantification of viable bacteria on various surfaces, including textiles. nih.govmdpi.com This method provides a simple, cost-effective, and rapid means to assess bacterial contamination. nih.gov

When a textile contaminated with bacteria is treated with an INT solution, the viable, metabolically active bacteria reduce the INT to a purple formazan. nih.gov This color change is directly visible on the textile surface, allowing for a quick qualitative assessment. nih.gov For a quantitative analysis, the formazan can be eluted from the textile using a solvent like DMSO and the absorbance measured spectrophotometrically. nih.gov Studies have shown a linear relationship between the intensity of the purple color and the number of viable bacterial cells. nih.gov This technique has been successfully used to evaluate the anti-adhesive and biocidal properties of textiles. nih.gov

Histochemical Staining and Localization

Beyond microbiological applications, Iodonitrotetrazolium chloride (INT) is a valuable tool in histochemistry for visualizing enzymatic activity within tissue sections.

Visualization of Dehydrogenase Activity in Tissues

Iodonitrotetrazolium chloride (INT) is widely used as a histochemical stain to localize and visualize the activity of dehydrogenase enzymes in tissues. thomassci.comgbiosciences.comstainsfile.com Dehydrogenases are a class of enzymes that play a crucial role in cellular respiration by transferring hydrogen from a substrate to an acceptor molecule. stainsfile.com

Formazan Precipitation in Cellular Compartments

The utility of Iodonitrotetrazolium chloride (INT) in biological assays hinges on its reduction to a colored, water-insoluble formazan product. This precipitation is not random; it occurs at specific subcellular locations where the requisite reducing equivalents are available. The site of formazan deposition provides critical insights into the metabolic state of the cell and the location of specific enzymatic activities.

In metabolically active cells, the colorless or pale yellow INT acts as an artificial electron acceptor. chemodex.com It is reduced by various cellular components, primarily dehydrogenases and other elements of the electron transport system (ETS), to form a intensely colored red or purple formazan precipitate. chemodex.comresearchgate.netwikipedia.org The insoluble nature of this formazan product causes it to deposit at or near the site of its formation, effectively marking the location of high redox activity. mdpi.comfrontiersin.org

Prokaryotic Cells: In bacteria, the reduction of INT is intrinsically linked to the respiratory chain located in the cell membrane. mdpi.com Studies using Escherichia coli have provided detailed insights into the specific sites of electron transfer to INT. Evidence suggests that INT intercepts electrons from primary dehydrogenases [such as NAD(P)H and succinate dehydrogenases] before ubiquinone, and also potentially accepts electrons from ubiquinone itself and cytochromes b₅₅₅ and b₅₅₆. mdpi.commontana.edu

Transmission electron microscopy (TEM) has confirmed that the resulting formazan granules are localized within the periplasmic space, the compartment between the inner cytoplasmic membrane and the outer membrane in Gram-negative bacteria. researchgate.netplos.org These deposits are often observed to accumulate at the cell poles. researchgate.netplos.orgresearchgate.net This polar localization is thought to be a spontaneous process, where small formazan aggregates diffuse within the periplasm and become energetically stabilized and trapped at the highly curved polar regions. plos.orgresearchgate.net

Eukaryotic Cells: In eukaryotic organisms, the primary sites of INT reduction are associated with the mitochondria, the powerhouses of the cell. frontiersin.org Specifically, INT serves as an electron acceptor for succinate dehydrogenase (Complex II) of the mitochondrial electron transport chain. nih.govresearchgate.net Assays measuring succinate dehydrogenase activity often utilize tissue homogenates or isolated mitochondrial fractions, where the formation of INT-formazan is measured spectrophotometrically as an indicator of enzyme function. researchgate.netnih.gov The reduction of INT in this context is a direct measure of mitochondrial respiratory activity. frontiersin.org

While mitochondria are the principal sites, research on similar tetrazolium salts like MTT suggests that formazan precipitation is not exclusively mitochondrial. In various mammalian cells, formazan deposits from MTT have been identified in association with the endoplasmic reticulum, the cytoplasm, non-mitochondrial membranes, and within lipid droplets. researchgate.netconicet.gov.arnih.gov This indicates that other subcellular systems, such as cell-surface NAD(P)H-oxidases, can also contribute to tetrazolium salt reduction. researchgate.net Although direct studies on INT are more focused on mitochondrial activity, the broader findings with other tetrazolium salts suggest that the precise localization of formazan can be influenced by the specific cell type and its metabolic state.

The following table summarizes the key research findings on the subcellular localization of formazan precipitates derived from tetrazolium salts.

Cell TypeOrganism/SystemPrimary Location of Formazan PrecipitationKey Findings & References
Prokaryotic Escherichia coliPeriplasm (often at cell poles)TEM studies confirmed granules form in the periplasm. Reduction linked to dehydrogenases and other ETS components. mdpi.commontana.eduresearchgate.netplos.org
Prokaryotic Aquatic BacteriaCell wall / MembraneFormazan crystals are positioned at the cell wall where the ETS is located. mdpi.com
Eukaryotic Saccharomyces cerevisiae (Yeast)MitochondriaUsed to assay succinate dehydrogenase activity in isolated mitochondria. nih.gov
Eukaryotic Mammalian (tissue homogenates)MitochondriaINT reduction is a marker for succinate dehydrogenase (Complex II) activity in mitochondrial fractions. researchgate.netnih.gov
Eukaryotic Filamentous CyanobacteriaSpecific cellular regions (e.g., heterocysts)Showed localized reduction of tetrazolium salts in specialized cells. researchgate.net
Eukaryotic Mammalian (various cell lines, with MTT)Lipid droplets, Endoplasmic Reticulum, CytosolStudies with the similar tetrazolium salt MTT show diverse non-mitochondrial reduction sites. researchgate.netconicet.gov.arnih.gov

Applications of the Int Assay

Assessment of Cell Viability and Cytotoxicity

One of the primary applications of the INT assay is in the determination of cell viability and the assessment of cytotoxicity. chemodex.comcaymanchem.com Because metabolically active, viable cells reduce INT to its colored formazan (B1609692), the amount of formazan produced is a direct measure of the number of living cells. chemodex.comchemimpex.com This principle is widely used in drug discovery and toxicology to screen compounds for their cytotoxic effects. chemimpex.com A decrease in formazan production in treated cells compared to control cells indicates a reduction in cell viability or proliferation. abcam.com

Measurement of Dehydrogenase Activity

The INT assay is a well-established method for measuring the activity of various dehydrogenase enzymes. gbiosciences.com Since dehydrogenases are the primary catalysts for INT reduction, the rate of formazan formation can be used to quantify their enzymatic activity. medchemexpress.com This application is valuable in both basic research and clinical diagnostics. For example, it is used to assay succinate (B1194679) dehydrogenase activity as a marker for mitochondrial function in cell fractionation procedures. The method is noted for being continuous, rapid, simple, and sensitive.

Use in Microbiology and Biofilm Research

In the field of microbiology, the INT assay is extensively used to assess the viability of microorganisms, including bacteria and fungi. pubcompare.aichemicalbook.com It provides a rapid alternative to traditional plate counting methods for quantifying viable bacteria. nih.gov The assay is also particularly useful in the study of biofilms, where it can be used to determine the metabolic activity of the embedded microbial communities. conicet.gov.ar Furthermore, the INT assay is employed in antimicrobial susceptibility testing to determine the minimum inhibitory concentration (MIC) of antimicrobial agents. pubcompare.ai

Q & A

Q. How is INT used to evaluate microbial respiratory chain activity in bacterial cultures?

INT serves as an electron acceptor in assays measuring respiratory chain dehydrogenase activity. When reduced by active dehydrogenases, INT forms a dark-red formazan product, quantified spectrophotometrically at 505 nm. Researchers should:

  • Prepare INT solutions (e.g., 0.1% in water) and incubate with microbial samples.
  • Use organic solvents (e.g., ethanol) to dissolve formazan for OD measurements.
  • Include controls with respiratory inhibitors (e.g., sodium azide) to validate enzyme specificity. Reduced OD values in inhibited samples confirm dehydrogenase dependency .

Q. What is the protocol for assessing superoxide dismutase (SOD) activity using INT?

INT acts as a superoxide (•O₂⁻) indicator in SOD assays. Key steps:

  • Generate •O₂⁻ via xanthine/xanthine oxidase systems.
  • Add INT, which reacts with •O₂⁻ to form formazan.
  • Measure inhibition of formazan production by SOD (absorbance decrease at 505 nm).
  • Normalize activity using standardized SOD units or calibration curves. This method is critical for antioxidant studies in enzymology and pharmacology .

Q. How does INT determine spore viability in soil microbiology?

Viable spores reduce INT to red formazan, while non-viable spores remain unstained. Protocol:

  • Incubate soil-extracted spores with 0.1% INT for 5 days at room temperature.
  • Count stained (viable) vs. unstained spores under a stereomicroscope (40x magnification).
  • Validate with heat-killed controls to exclude false positives. This method is widely used in environmental microbiology .

Advanced Research Questions

Q. How can INT-based assays be optimized to quantify electron transport system (ETS) activity in pollutant-degrading microbes?

INT measures ETS activity in microbes exposed to pollutants (e.g., polycyclic aromatic hydrocarbons):

  • Add excess NADH/succinate as electron donors and INT as the acceptor.
  • Optimize reaction conditions (pH 7–8, 25–37°C) to maximize formazan production.
  • Extract formazan with dimethyl sulfoxide (DMSO) or methanol for spectrophotometric quantification.
  • Normalize activity to protein content or cell density. This approach links microbial metabolic activity to bioremediation efficiency .

Q. What methodological challenges arise when using INT to study nanozyme SOD-like activity?

Nanozymes (e.g., Cu-X MOFs) require careful optimization to avoid artifacts:

  • Control for direct INT reduction by nanozymes without •O₂⁻ (use radical scavengers like catalase).
  • Vary nanozyme concentration (e.g., 0–100 µg/mL) to establish linear activity ranges.
  • Monitor reaction kinetics over time (e.g., 0–60 min) to distinguish catalytic vs. equilibrium effects.
  • Validate with traditional SOD assays (e.g., cytochrome c reduction). This ensures reliable comparison between synthetic and natural enzymes .

Q. How can ternary ion-associate complexes with INT improve metal ion detection in spectrophotometry?

INT forms complexes with metal ions (e.g., vanadium(V)) for extraction-based detection:

  • Combine INT with chelating agents (e.g., 2,3-dihydroxynaphthalene) in chloroform/water systems.
  • Adjust pH (2.5–3.5) to optimize complex stability and extraction efficiency.
  • Measure absorbance at 550–600 nm, with molar absorptivity up to 2.5×10⁴ L·mol⁻¹·cm⁻¹.
  • Apply to environmental samples (e.g., water, soil) after masking interfering ions (e.g., Fe³⁺ with fluoride). This method enhances sensitivity for trace metal analysis .

Methodological Considerations

Q. How should INT solutions be prepared and stored to ensure assay reproducibility?

  • Dissolve INT in water (4 mg/mL) or organic solvents (DMSO, ethanol) for higher solubility.
  • Protect solutions from light to prevent degradation.
  • Prepare fresh solutions daily for kinetic studies; store aliquots at -20°C for ≤1 month.
  • Validate stock concentrations via TLC or spectrophotometric blank measurements .

Q. What safety precautions are critical when handling INT?

  • Use PPE (gloves, goggles) to avoid skin/eye contact (irritant).
  • Work in a fume hood to prevent inhalation of dust.
  • Avoid aqueous solutions at neutral pH, which may decompose INT.
  • Dispose of waste via approved chemical protocols due to tetrazolium toxicity .

Data Interpretation and Troubleshooting

Q. How to resolve discrepancies in INT-formazan quantification across studies?

Common issues and solutions:

  • Solvent variability : Use consistent solvents (e.g., ethanol vs. DMSO alters extinction coefficients).
  • Particle interference : Centrifuge samples before OD measurement to remove cell debris.
  • pH sensitivity : Buffer reactions to pH 7–8 to stabilize formazan.
  • Enzyme inhibition : Confirm INT concentrations are below inhibitory thresholds (e.g., ≤0.1% for dehydrogenases) .

Q. Can INT be used concurrently with other tetrazolium salts (e.g., MTT) in multi-enzyme assays?

Yes, but with caveats:

  • Select distinct absorption maxima (e.g., INT: 505 nm; MTT: 570 nm) to avoid spectral overlap.
  • Validate cross-reactivity using enzyme-specific inhibitors.
  • Prefer INT for anaerobic conditions due to lower oxygen sensitivity compared to MTT .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.